

An In-Depth Technical Guide to 1-(4-Fluorophenylsulfonyl)piperidine

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Compound of Interest

Compound Name: 1-(4-Fluorophenylsulfonyl)piperidine

Cat. No.: B086861

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This technical guide provides a comprehensive overview of the physicochemical properties and a representative synthetic approach for **1-(4-Fluorophenylsulfonyl)piperidine**. The content is tailored for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.

Core Compound Data

1-(4-Fluorophenylsulfonyl)piperidine is a chemical compound featuring a piperidine ring attached to a fluorophenylsulfonyl group. Its key quantitative data are summarized below.

Property	Value
Molecular Formula	C ₁₁ H ₁₄ FNO ₂ S
Molecular Weight	243.3 g/mol [1]
IUPAC Name	1-(4-fluorophenyl)sulfonylpiperidine[1]
Canonical SMILES	C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F[1]

Representative Experimental Protocols

While specific experimental protocols for the synthesis of **1-(4-Fluorophenylsulfonyl)piperidine** are not readily available in the provided search results, a

general and representative methodology for the synthesis of similar arylsulfonylpiperidine derivatives can be outlined. This protocol is illustrative and may require optimization for specific laboratory conditions.

Objective: To synthesize **1-(4-Fluorophenylsulfonyl)piperidine** by the reaction of piperidine with 4-fluorophenylsulfonyl chloride.

Materials:

- Piperidine
- 4-Fluorophenylsulfonyl chloride
- Anhydrous dichloromethane (DCM) as solvent
- Triethylamine (Et₃N) as a base
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography elution

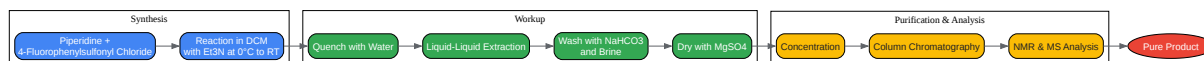
Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
- Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.
- Addition of Sulfonyl Chloride: Dissolve 4-fluorophenylsulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.

- Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup:
 - Quench the reaction by adding water.
 - Separate the organic layer.
 - Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
 - Filter the drying agent.
- Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **1-(4-Fluorophenylsulfonyl)piperidine**.
- Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) and Mass Spectrometry (MS).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **1-(4-Fluorophenylsulfonyl)piperidine**.



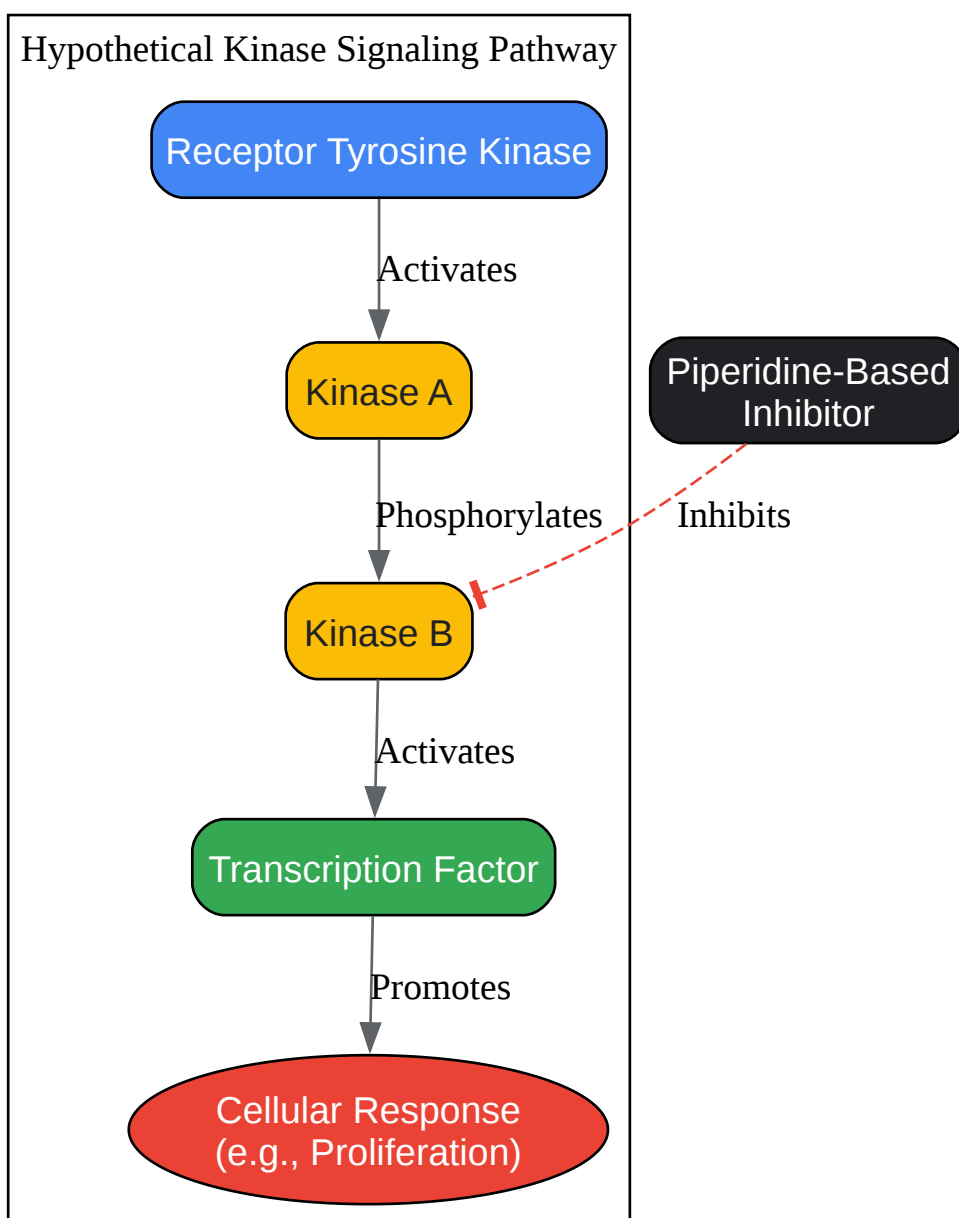
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A generalized workflow for the synthesis and purification of **1-(4-Fluorophenylsulfonyl)piperidine**.

Potential Applications in Drug Development

Piperidine and its derivatives are significant scaffolds in medicinal chemistry and drug design. [2] These structures are present in numerous approved drugs. [3] The introduction of a fluorophenylsulfonyl group can modulate the physicochemical properties of the piperidine ring, such as its lipophilicity and metabolic stability, which can be advantageous for developing new therapeutic agents. [4] While specific signaling pathways for **1-(4-Fluorophenylsulfonyl)piperidine** are not detailed in the provided search results, compounds with similar structures often serve as intermediates in the synthesis of biologically active molecules targeting a range of conditions, including neurological disorders. [4]

The following diagram illustrates a hypothetical signaling pathway where a piperidine-based inhibitor might act, a common theme in drug discovery.



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Hypothetical inhibition of a kinase signaling pathway by a piperidine-based drug candidate.

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